![molecular formula C16H21BrClN3O B5113196 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, also known as BCA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to have promising anti-cancer properties, making it a subject of intense research in recent years.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is not fully understood. However, studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death. In addition, 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. One area of interest is the development of new cancer therapies based on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. Another area of interest is the study of the mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of more effective cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of new drugs for a range of diseases.
Métodos De Síntesis
The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4-chloroaniline with cyclooctanone to form 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has potent anti-cancer properties and can inhibit the growth of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClN3O/c17-14-10-12(18)8-9-15(14)19-11-16(22)21-20-13-6-4-2-1-3-5-7-13/h8-10,19H,1-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMBCYGNJTTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

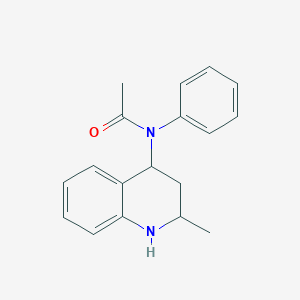
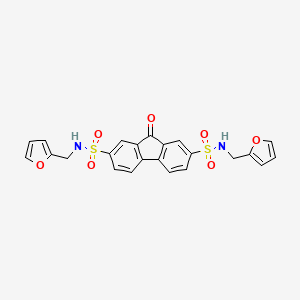
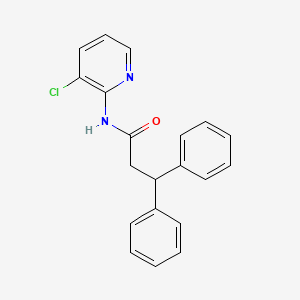
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
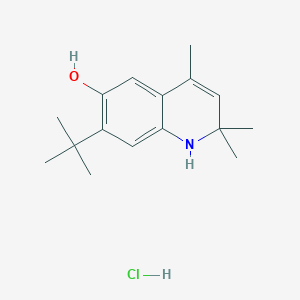
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)
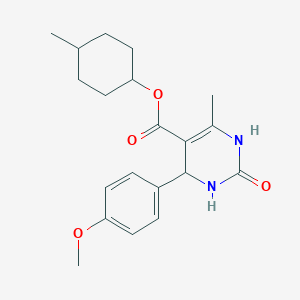
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
